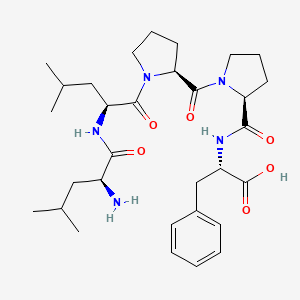![molecular formula C14H21NO2Si B14192382 tert-Butyl[(4-isocyanatophenyl)methoxy]dimethylsilane CAS No. 922173-23-7](/img/structure/B14192382.png)
tert-Butyl[(4-isocyanatophenyl)methoxy]dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl[(4-isocyanatophenyl)methoxy]dimethylsilane: is an organosilicon compound that features a tert-butyl group, an isocyanate group, and a dimethylsilane moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl[(4-isocyanatophenyl)methoxy]dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 4-isocyanatophenol in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride at low temperatures to ensure high yield and selectivity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maintain product purity and yield. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: tert-Butyl[(4-isocyanatophenyl)methoxy]dimethylsilane can undergo nucleophilic substitution reactions where the isocyanate group reacts with nucleophiles such as amines to form urea derivatives.
Addition Reactions: The isocyanate group can also participate in addition reactions with alcohols to form carbamates.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Solvents: Methylene chloride, tetrahydrofuran (THF)
Catalysts: Imidazole, triethylamine
Conditions: Low temperatures for substitution and addition reactions; ambient conditions for hydrolysis.
Major Products Formed:
Urea Derivatives: Formed from reactions with amines
Carbamates: Formed from reactions with alcohols
Silanol and Phenol Derivatives: Formed from hydrolysis reactions.
Applications De Recherche Scientifique
Chemistry: tert-Butyl[(4-isocyanatophenyl)methoxy]dimethylsilane is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology and Medicine: In biological research, this compound is used to modify biomolecules and surfaces, enhancing their properties for various applications such as drug delivery and diagnostic assays .
Industry: In the industrial sector, this compound is employed in the production of specialty coatings, adhesives, and sealants. Its ability to form strong bonds with various substrates makes it valuable in materials science .
Mécanisme D'action
The mechanism of action of tert-Butyl[(4-isocyanatophenyl)methoxy]dimethylsilane primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable urea or carbamate linkages. The silicon moiety can also participate in silane coupling reactions, enhancing the compound’s ability to bond with different surfaces .
Comparaison Avec Des Composés Similaires
- tert-Butyl(dimethyl)silyl chloride
- 4-Isocyanatophenol
- tert-Butyl[(4-iodophenyl)methoxy]dimethylsilane
Comparison: tert-Butyl[(4-isocyanatophenyl)methoxy]dimethylsilane is unique due to the presence of both the isocyanate and silicon functionalities in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds, making it more versatile in synthetic and industrial applications .
Propriétés
Numéro CAS |
922173-23-7 |
|---|---|
Formule moléculaire |
C14H21NO2Si |
Poids moléculaire |
263.41 g/mol |
Nom IUPAC |
tert-butyl-[(4-isocyanatophenyl)methoxy]-dimethylsilane |
InChI |
InChI=1S/C14H21NO2Si/c1-14(2,3)18(4,5)17-10-12-6-8-13(9-7-12)15-11-16/h6-9H,10H2,1-5H3 |
Clé InChI |
CBXOVKFTFPXWOF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


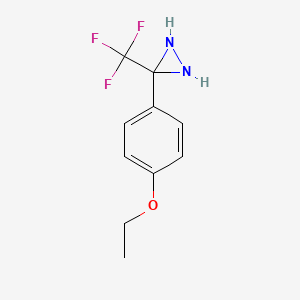
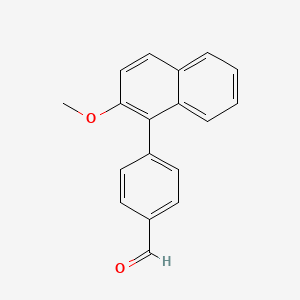
![1-[2-(2-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B14192315.png)
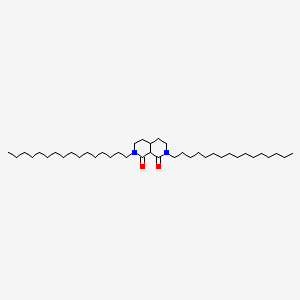
![N-[2-(Chloroacetyl)phenyl]-4-hydroxybenzamide](/img/structure/B14192326.png)
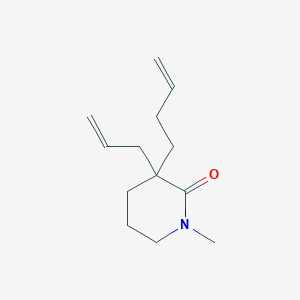
![4,4'-Bis[2-(2,5-dimethoxyphenyl)ethenyl]-2,2'-bipyridine](/img/structure/B14192339.png)
![N-[5-(Phenylmethanesulfinyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B14192352.png)
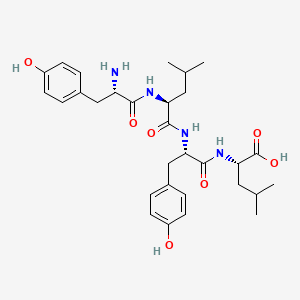
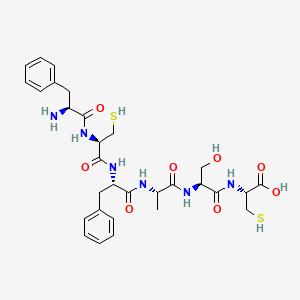
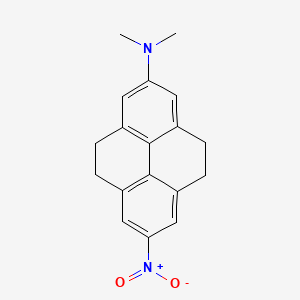
![2-[2-Fluoro-4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B14192369.png)
![Benzene, 1-[(diphenylethenylidene)cyclopropyl]-4-methyl-](/img/structure/B14192375.png)
